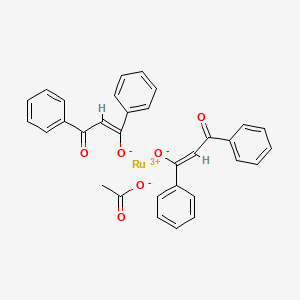
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium: is an organometallic compound with the molecular formula C32H25O6Ru . This compound is known for its unique structure, which includes a ruthenium center coordinated to two 1,3-diphenylpropane-1,3-dionato ligands and one acetate ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium typically involves the reaction of ruthenium trichloride with 1,3-diphenylpropane-1,3-dione in the presence of a base, followed by the addition of acetic acid. The reaction is usually carried out under reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents or other ligands like phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions .
Biology: The compound has shown potential in biological applications, particularly in the development of anticancer agents. Its ability to interact with biological molecules and induce cell death in cancer cells makes it a promising candidate for further research .
Medicine: In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its unique structure and reactivity profile make it an interesting candidate for drug development .
Industry: In industry, (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium is used in the production of advanced materials, including polymers and nanomaterials. Its catalytic properties are leveraged to enhance the efficiency and selectivity of industrial processes .
Mecanismo De Acción
The mechanism of action of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium involves its ability to coordinate to various substrates and facilitate chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with DNA and proteins, leading to cellular damage and apoptosis .
Comparación Con Compuestos Similares
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium: This compound is similar in structure but contains rhodium instead of ruthenium.
Ruthenium(III) acetylacetonate: Another ruthenium complex with acetylacetonate ligands, used in similar catalytic applications.
Uniqueness: The uniqueness of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium lies in its specific ligand environment, which imparts distinct reactivity and stability. The combination of 1,3-diphenylpropane-1,3-dionato and acetate ligands provides a unique electronic and steric environment around the ruthenium center, enhancing its catalytic and biological properties .
Propiedades
Número CAS |
68413-69-4 |
|---|---|
Fórmula molecular |
C32H25O6Ru |
Peso molecular |
606.6 g/mol |
Nombre IUPAC |
(Z)-3-oxo-1,3-diphenylprop-1-en-1-olate;ruthenium(3+);acetate |
InChI |
InChI=1S/2C15H12O2.C2H4O2.Ru/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-2(3)4;/h2*1-11,16H;1H3,(H,3,4);/q;;;+3/p-3/b2*14-11-;; |
Clave InChI |
CLWLQMBXDAIAMO-IWSPYOOBSA-K |
SMILES isomérico |
CC(=O)[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].[Ru+3] |
SMILES canónico |
CC(=O)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


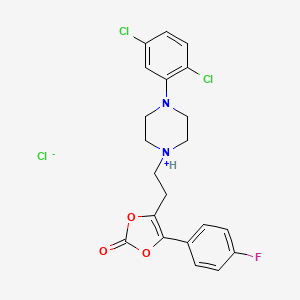
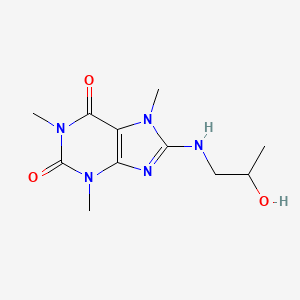

![Ledienosid [German]](/img/structure/B13766944.png)
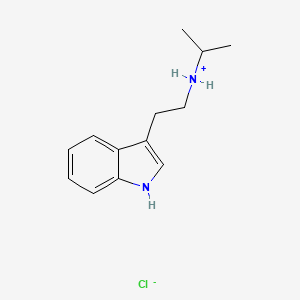
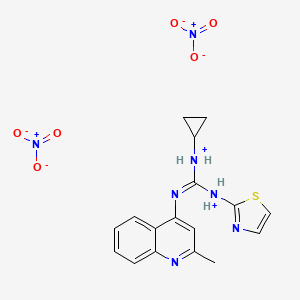
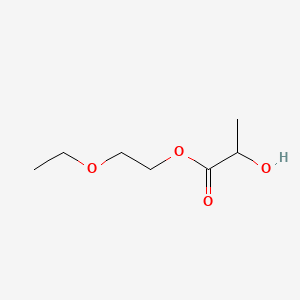


![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

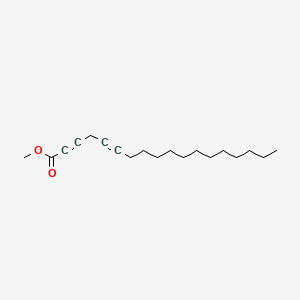
![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
